
Bismuthane hydrate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bismuthane hydrate hydrochloride is a chemical compound that contains bismuth, hydrogen, and chlorine It is a derivative of bismuthane (BiH₃), which is the heaviest analogue of ammonia
Preparation Methods
Synthetic Routes and Reaction Conditions
Bismuthane (BiH₃) is typically prepared by the redistribution of methylbismuthine (BiH₂Me). The reaction involves the following steps : [ 3 \text{BiH}_2\text{Me} \rightarrow 2 \text{BiH}_3 + \text{BiMe}_3 ] The required BiH₂Me is generated by reducing methylbismuth dichloride (BiCl₂Me) with lithium aluminium hydride (LiAlH₄) .
Industrial Production Methods
Industrial production of bismuthane hydrate hydrochloride involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure the stability and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Bismuthane hydrate hydrochloride undergoes various chemical reactions, including:
Oxidation: Bismuthane (BiH₃) is unstable and decomposes to bismuth metal and hydrogen gas well below 0°C.
Reduction: The compound can be reduced using strong reducing agents like lithium aluminium hydride (LiAlH₄).
Substitution: Bismuthane can undergo substitution reactions with organic substituents to form organobismuth compounds.
Common Reagents and Conditions
Common reagents used in these reactions include methylbismuth dichloride (BiCl₂Me), lithium aluminium hydride (LiAlH₄), and various organic substituents . The reactions typically require low temperatures to maintain the stability of bismuthane.
Major Products Formed
The major products formed from these reactions include bismuth metal, hydrogen gas, and various organobismuth compounds .
Scientific Research Applications
Bismuthane hydrate hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of bismuthane hydrate hydrochloride involves several molecular targets and pathways:
Enzyme Inhibition: Bismuth compounds inhibit various enzymes, disrupting cellular processes.
Reactive Oxygen Species (ROS) Defense: Bismuth compounds attenuate the defense mechanisms against ROS, leading to oxidative stress.
Intracellular Iron Metabolism: Bismuth compounds interfere with iron metabolism, affecting cellular functions.
Bacterium-Host Cell Adhesion: Bismuth compounds reduce the adhesion of bacteria to host cells, preventing infections.
Comparison with Similar Compounds
Bismuthane hydrate hydrochloride can be compared with other similar compounds, such as:
Ammonia (NH₃): Unlike ammonia, bismuthane is unstable and decomposes at low temperatures.
Phosphine (PH₃): Bismuthane is heavier and less stable than phosphine.
Arsine (AsH₃): Bismuthane shares similar properties with arsine but is less stable.
Stibine (SbH₃): Bismuthane is the heaviest and least stable among the pnictogen hydrides.
Conclusion
This compound is a unique compound with significant potential in various scientific and industrial applications. Its preparation, chemical reactions, and mechanism of action make it a valuable subject of study in chemistry, biology, and medicine.
Properties
Molecular Formula |
BiClH6O |
|---|---|
Molecular Weight |
266.48 g/mol |
IUPAC Name |
bismuthane;hydrate;hydrochloride |
InChI |
InChI=1S/Bi.ClH.H2O.3H/h;1H;1H2;;; |
InChI Key |
HEVCISQECSLITJ-UHFFFAOYSA-N |
Canonical SMILES |
O.Cl.[BiH3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


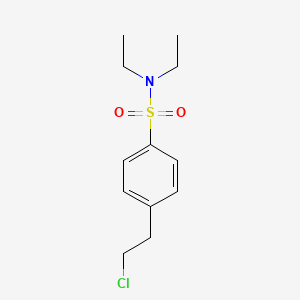

![1-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}naphthalen-2-ol](/img/structure/B12445774.png)
![2-[3-(4-methoxybenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B12445786.png)
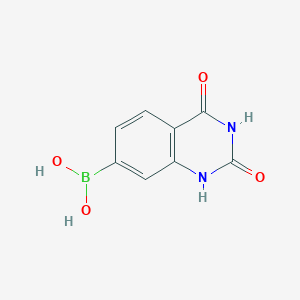
![N-[6-Phenyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12445795.png)
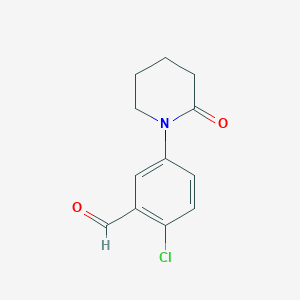
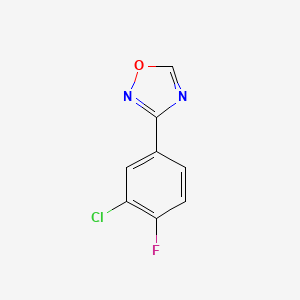
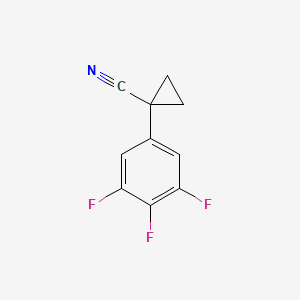
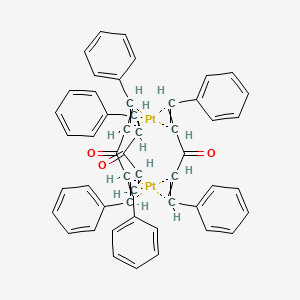
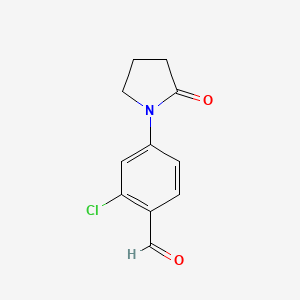
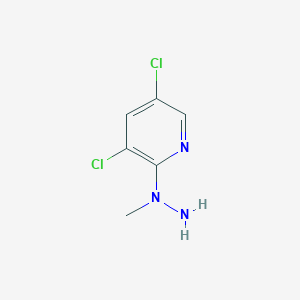
![2-[(1E)-2-(3,4-dihydroxyphenyl)ethenyl]-3-(2-methoxyphenyl)quinazolin-4-one](/img/structure/B12445834.png)
![2-(5,7-Bis(difluoromethyl)-2-methyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B12445842.png)
